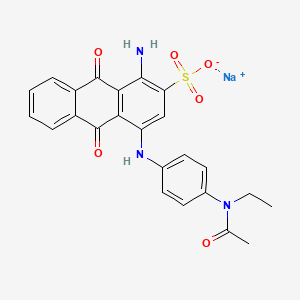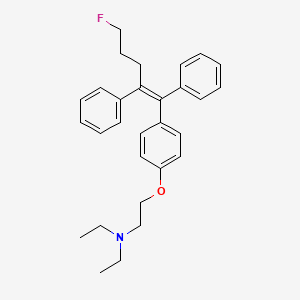
Fluoromethyl-N,N-diethyltamoxifen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoromethyl-N,N-diethyltamoxifen is a fluorinated derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM). This compound is characterized by the presence of a fluoromethyl group attached to the tamoxifen structure, which enhances its binding affinity and specificity towards estrogen receptors . The molecular formula of this compound is C29H34FNO, and it has a molecular weight of 430.5873 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluoromethyl-N,N-diethyltamoxifen involves the fluorination of tamoxifen analogues. The reaction typically involves the use of fluoroiodomethane and visible light-mediated radical fluoromethylation . The process is facilitated by tris(trimethylsilyl)silane, which acts as both a hydrogen- and halogen atom transfer reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluoromethyl-N,N-diethyltamoxifen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives and oxides, which can be further utilized in different applications .
Scientific Research Applications
Fluoromethyl-N,N-diethyltamoxifen has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is employed in studies involving estrogen receptor binding and activity.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
Fluoromethyl-N,N-diethyltamoxifen exerts its effects by binding to estrogen receptors in the body. The fluoromethyl group enhances its binding affinity, making it more effective in modulating estrogen receptor activity . The compound interacts with the estrogen receptor’s ligand-binding domain, leading to conformational changes that affect gene transcription and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Tamoxifen: The parent compound, widely used as a SERM in breast cancer treatment.
Fluorotamoxifen: Another fluorinated derivative with similar binding properties.
Iodomethyl-N,N-diethyltamoxifen: An iodinated analogue with high receptor affinity.
Uniqueness
Fluoromethyl-N,N-diethyltamoxifen is unique due to its enhanced binding affinity and specificity towards estrogen receptors, making it a valuable tool in both research and clinical applications .
Properties
CAS No. |
133157-88-7 |
|---|---|
Molecular Formula |
C29H34FNO |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
N,N-diethyl-2-[4-[(Z)-5-fluoro-1,2-diphenylpent-1-enyl]phenoxy]ethanamine |
InChI |
InChI=1S/C29H34FNO/c1-3-31(4-2)22-23-32-27-19-17-26(18-20-27)29(25-14-9-6-10-15-25)28(16-11-21-30)24-12-7-5-8-13-24/h5-10,12-15,17-20H,3-4,11,16,21-23H2,1-2H3/b29-28- |
InChI Key |
OQKDZUODTBKRRW-ZIADKAODSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/CCCF)\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=C(CCCF)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


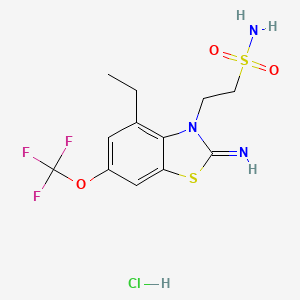
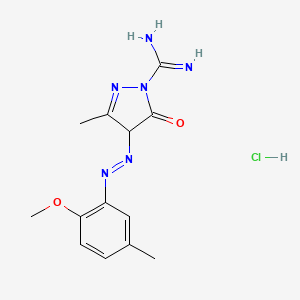
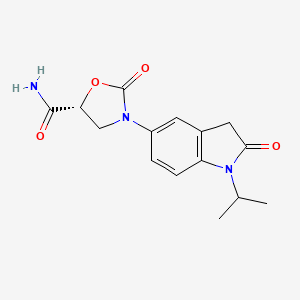
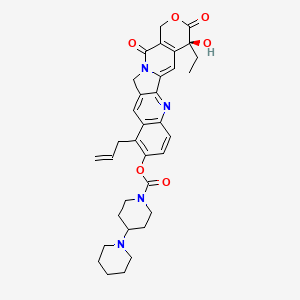
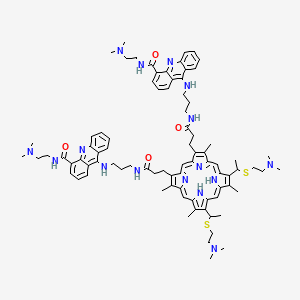

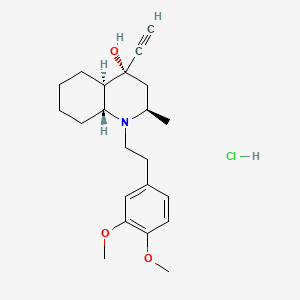
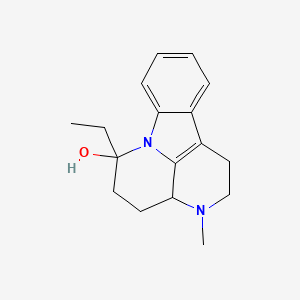
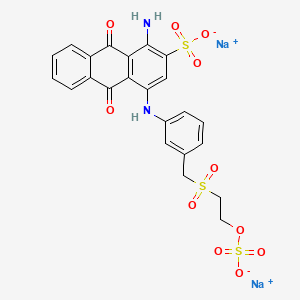
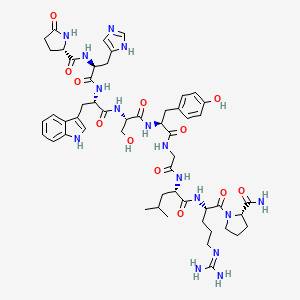
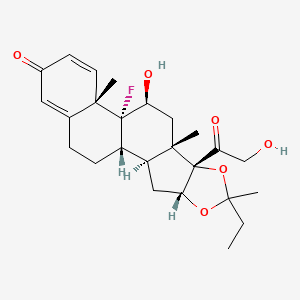

![4-hydroxy-7-[2-[3-[2-(2-naphthalen-1-ylethoxy)ethylsulfonyl]propylamino]ethyl]-3H-1,3-benzothiazol-2-one;hydrochloride](/img/structure/B12775979.png)
